4-氯-2,3-二氢-2-苯基-1H-异吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

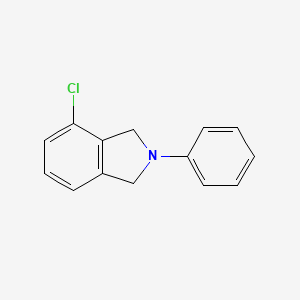

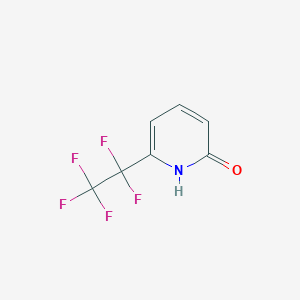

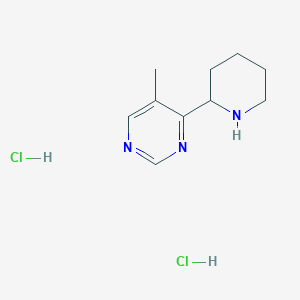

1H-Isoindole, 4-chloro-2,3-dihydro-2-phenyl- , also known as 2,3-dihydro-1H-indole , is a heterocyclic compound with the chemical formula C₈H₉N . It belongs to the indole family and exhibits intriguing structural features. The molecule consists of a fused benzene ring (phenyl group) and a five-membered nitrogen-containing ring (isoindole) .

Synthesis Analysis

The synthesis of 1H-Isoindole derivatives involves various methods. One notable approach is the Fischer indole synthesis . For instance, the optically active cyclohexanone can react with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in methanol (MeOH). This reaction yields the corresponding tricyclic indole compound .

Molecular Structure Analysis

The molecular structure of 1H-Isoindole, 4-chloro-2,3-dihydro-2-phenyl- is characterized by its bicyclic arrangement. The phenyl group and the isoindole ring are fused together, resulting in a compact and intriguing geometry. Researchers have studied its stereochemistry and conformational preferences to understand its properties and reactivity .

Chemical Reactions Analysis

1H-Isoindole derivatives participate in diverse chemical reactions. These include electrophilic aromatic substitutions, cyclizations, and functional group transformations. Researchers have explored the regioselectivity and reaction pathways of this compound. Notably, the chloro substituent at position 4 influences its reactivity patterns .

Physical And Chemical Properties Analysis

科学研究应用

肝素酶抑制和抗血管生成作用

与指定化合物结构相似的源自 2,3-二氢-1,3-二氧代-1H-异吲哚-5-羧酸的化合物已被确认为肝素酶的有效抑制剂。这些抑制剂表现出显着的抗血管生成作用,这可能有利于治疗与异常血管生成相关的疾病,例如癌症。例如,特定的衍生物显示出高选择性和有效的抑制活性,突出了它们作为治疗剂的潜力 (Courtney 等人,2004 年)。

合成应用

异吲哚衍生物(例如 3-氯-2-苯基-异吲哚-1-甲醛)的多功能反应性突出了它们在有机合成中的重要性。这些化合物可以通过与还原剂或烷基化剂反应转化为各种邻苯二甲酰亚胺衍生物。这种独特的反应性特征能够选择性地合成新化合物,证明了异吲哚衍生物在扩展合成化学工具包中的实用性 (Baglai 等人,2012 年)。

卤素键合和超分子化学

具有卤素取代基的异吲哚衍生物(例如 4,5-二溴-2-(4-取代苯基)六氢-3a,6-环氧异吲哚-1(4H)-酮)在卤素键合的研究中发挥着重要作用。这些化合物通过分子间相互作用(包括卤素键)促进了超分子结构的形成。此类研究对于设计新材料和理解分子识别过程至关重要 (Gurbanov 等人,2021 年)。

抗病毒研究

尽管与所提到的特定化合物没有直接关系,但对异吲哚-1,3-二酮衍生物的研究探索了它们作为人类免疫缺陷病毒 (HIV) 整合酶抑制剂的潜力。这突出了异吲哚衍生物在药物化学中的更广泛适用性,即使不同结构类似物的特定活性可能差异很大 (Penta 等人,2013 年)。

安全和危害

1H-Isoindole derivatives should be handled with care due to their potential toxicity. Researchers must follow safety protocols when working with these compounds. Specific hazards may include skin and eye irritation, inhalation risks, and environmental impact. Proper protective equipment and disposal procedures are essential .

属性

IUPAC Name |

4-chloro-2-phenyl-1,3-dihydroisoindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN/c15-14-8-4-5-11-9-16(10-13(11)14)12-6-2-1-3-7-12/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSIKZHMJLCRRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1C3=CC=CC=C3)C(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-phenylisoindoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(N,N-diallylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2774696.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2774702.png)

![(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2774703.png)

![Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2774704.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2774705.png)